molecular formula C18H13ClN4O3S2 B4042646 2-chloro-N-({[4-(4-methylphenyl)-1,3-thiazol-2-yl]amino}carbonothioyl)-4-nitrobenzamide

2-chloro-N-({[4-(4-methylphenyl)-1,3-thiazol-2-yl]amino}carbonothioyl)-4-nitrobenzamide

Cat. No.: B4042646
M. Wt: 432.9 g/mol
InChI Key: RFEBULYZDIDXJW-UHFFFAOYSA-N
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Description

2-chloro-N-({[4-(4-methylphenyl)-1,3-thiazol-2-yl]amino}carbonothioyl)-4-nitrobenzamide is a useful research compound. Its molecular formula is C18H13ClN4O3S2 and its molecular weight is 432.9 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 432.0117603 g/mol and the complexity rating of the compound is 598. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anticancer Research

Research on related compounds to 2-chloro-N-({[4-(4-methylphenyl)-1,3-thiazol-2-yl]amino}carbonothioyl)-4-nitrobenzamide highlights the potential anticancer applications. A study synthesized derivatives showing significant pro-apoptotic activity against melanoma cell lines. These compounds were also investigated as inhibitors of human carbonic anhydrase isoforms, which play roles in various physiological functions, including tumor progression and metastasis. Such research suggests that similar structures may hold potential in developing anticancer strategies by targeting specific cellular pathways or enzymes associated with cancer growth and spread (Ö. Yılmaz et al., 2015).

Synthesis and Structural Studies

The chemical synthesis and structural elucidation of compounds related to this compound contribute to the understanding of their physical and chemical properties. Studies involving the synthesis of chlorantraniliprole, a compound with a similar complex structure, demonstrate the application of these compounds in various fields, including agriculture. These synthesis pathways often involve multi-step reactions, providing insights into chemical synthesis techniques and the structural analysis of complex organic compounds (Chen Yi-fen et al., 2010).

Safety and Hazards

The safety and hazards associated with this compound would depend on a variety of factors, including its physical and chemical properties, its reactivity, and its potential biological effects. It’s important to handle all chemical compounds with appropriate safety precautions .

Future Directions

Future research on this compound could involve further exploration of its potential antimicrobial and antiproliferative activities, as well as studies to better understand its physical and chemical properties, its reactivity, and its safety profile .

Properties

IUPAC Name

2-chloro-N-[[4-(4-methylphenyl)-1,3-thiazol-2-yl]carbamothioyl]-4-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13ClN4O3S2/c1-10-2-4-11(5-3-10)15-9-28-18(20-15)22-17(27)21-16(24)13-7-6-12(23(25)26)8-14(13)19/h2-9H,1H3,(H2,20,21,22,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFEBULYZDIDXJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CSC(=N2)NC(=S)NC(=O)C3=C(C=C(C=C3)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13ClN4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-chloro-N-({[4-(4-methylphenyl)-1,3-thiazol-2-yl]amino}carbonothioyl)-4-nitrobenzamide
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2-chloro-N-({[4-(4-methylphenyl)-1,3-thiazol-2-yl]amino}carbonothioyl)-4-nitrobenzamide
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2-chloro-N-({[4-(4-methylphenyl)-1,3-thiazol-2-yl]amino}carbonothioyl)-4-nitrobenzamide

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